2-Methoxychrysene-5-carbaldehyde
Description
Properties
CAS No. |
87901-89-1 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-methoxychrysene-5-carbaldehyde |
InChI |
InChI=1S/C20H14O2/c1-22-16-7-9-18-14(11-16)6-8-19-17-5-3-2-4-13(17)10-15(12-21)20(18)19/h2-12H,1H3 |
InChI Key |
LORJQNHTYONNEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3C=O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-Methoxychrysene-5-carbaldehyde with three carbaldehyde-containing compounds from the evidence, focusing on molecular structure, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Aromatic Backbone
- Chrysene vs. Furan/Thiophene : The chrysene framework in this compound provides a larger, planar π-system compared to furan or thiophene derivatives. This enhances UV-Vis absorbance and fluorescence properties, making it suitable for optoelectronic applications. In contrast, furan and thiophene derivatives (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) exhibit smaller conjugated systems with lower thermal stability but higher solubility in polar solvents.
Functional Groups
- Aldehyde Position : The aldehyde group in this compound is positioned ortho to the methoxy substituent. This spatial arrangement may sterically hinder nucleophilic additions compared to less bulky analogs like 5-(Methoxymethyl)furan-2-carbaldehyde, where the aldehyde is more accessible.
- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the chlorine atom in 2-Chloro-6-methylpyrimidine-4-carboxylic acid is electron-withdrawing, directing reactivity toward nucleophilic attacks.
Physicochemical Properties
- Solubility : The chrysene derivative is expected to exhibit low solubility in water due to its hydrophobic PAH backbone, whereas furan and thiophene analogs (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) show moderate solubility in organic solvents.
- Stability : Thiophene-based carbaldehydes (e.g., 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde) benefit from sulfur’s electron-rich nature, enhancing oxidative stability compared to oxygen-containing furan analogs.
Q & A
Q. What are the recommended synthesis methods for 2-Methoxychrysene-5-carbaldehyde in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or formylation of chrysene derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or undesired side reactions . Key steps include:
Precursor Preparation : Start with methoxychrysene derivatives, ensuring proper substitution at the 5-position.
Aldehyde Introduction : Use Vilsmeier-Haack formylation (POCl₃/DMF) or Gattermann-Koch reaction under controlled conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.
- Critical Parameters : Monitor reaction temperature (20–80°C) and stoichiometry (1:1.2 molar ratio of precursor to formylating agent). Validate purity via HPLC (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccate to prevent hydrolysis of the aldehyde group .
- Stability : Monitor for decomposition via TLC or NMR; discard if discoloration or precipitate forms .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Compare with PubChem/CAS reference data .
- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns using NIST databases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst (e.g., AlCl₃ vs. FeCl₃), solvent (DCM vs. THF), and temperature to identify optimal parameters .
- Kinetic Studies : Use in-situ IR or GC-MS to track intermediate formation and adjust reaction time .
- Byproduct Analysis : Characterize side products (e.g., over-oxidized derivatives) via LC-MS and revise stoichiometry .
Q. What strategies address contradictions in spectral data or reactivity predictions for this compound?
- Methodological Answer :
- Data Validation : Cross-reference experimental NMR/IR with computational simulations (DFT, Gaussian) to resolve ambiguities .
- Meta-Analysis : Systematically compare published datasets (e.g., CAS, PubChem) to identify outliers or methodological biases .
- Reactivity Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict electrophilic/nucleophilic sites based on substituent effects .
Q. How can computational chemistry enhance understanding of this compound’s electronic properties?
- Methodological Answer :
- Molecular Orbital Analysis : Perform HOMO-LUMO calculations (e.g., using Gaussian) to predict redox behavior and charge distribution .
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to guide drug design .
- Solvent Effects : Use COSMO-RS to model solvation and polarity impacts on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
